

# Application of AVE0991 in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ACEA1011 |           |
| Cat. No.:            | B1665404 | Get Quote |

Disclaimer: The following information is based on the assumption that the user query "ACEA1011" was a typographical error and the intended subject was "AVE0991," a compound with significant research in the cardiovascular field.

### Introduction

AVE0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] It mimics the beneficial cardiovascular effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] Unlike the native peptide, AVE0991 is resistant to degradation by proteolytic enzymes, giving it a longer half-life and making it a valuable tool for in vitro and in vivo studies.[1][3] Its primary mechanism of action involves counteracting the detrimental effects of Angiotensin II, a key player in the development of cardiovascular diseases.[4]

# **Applications in Cardiovascular Research**

AVE0991 has been investigated for its therapeutic potential in a range of cardiovascular conditions, including:

• Cardiac Hypertrophy and Heart Failure: Studies have demonstrated that AVE0991 can attenuate cardiac hypertrophy and improve heart function in animal models of pressure overload and myocardial infarction.[5][6][7] It has been shown to reduce left ventricular weight, decrease the infarcted area, and improve systolic function.[5][6]



- Vascular Proliferation and Remodeling: AVE0991 inhibits the proliferation of vascular smooth muscle cells (VSMCs) induced by Angiotensin II, a critical process in the development of atherosclerosis and hypertension.[8] It also attenuates pulmonary remodeling in models of chronic asthma.[9]
- Endothelial Dysfunction: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, a key factor in vasodilation and maintaining endothelial health.[2][6] It has been shown to improve endothelial dysfunction in diabetic animal models.[10]
- Oxidative Stress and Inflammation: A significant part of AVE0991's cardioprotective effects is attributed to its ability to reduce oxidative stress and inflammation.[3][5] It has been shown to inhibit the expression of pro-inflammatory molecules and reduce the production of reactive oxygen species (ROS).[5][8]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on AVE0991.

Table 1: In Vitro Efficacy of AVE0991

| Parameter                          | Cell Type                          | Value           | Reference |
|------------------------------------|------------------------------------|-----------------|-----------|
| IC50 for [125I]-Ang-(1-7) binding  | Bovine Aortic<br>Endothelial Cells | 21 ± 35 nmol/L  | [2]       |
| Peak NO release (at<br>10 μmol/L)  | Bovine Aortic<br>Endothelial Cells | 295 ± 20 nmol/L | [2]       |
| Peak O2- release (at<br>10 μmol/L) | Bovine Aortic<br>Endothelial Cells | 18 ± 2 nmol/L   | [2]       |

Table 2: In Vivo Efficacy of AVE0991 in Cardiovascular Models



| Animal Model                                  | Dosage                                              | Key Findings                                                  | Reference |
|-----------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------|-----------|
| Aortic-banded mice<br>(cardiac hypertrophy)   | 20 mg/kg/day for 4<br>weeks                         | Decreased left ventricular weight, improved ejection fraction | [5]       |
| Rats with myocardial infarction               | Not specified                                       | Attenuated decrease in systolic tension, reduced infarct area | [6]       |
| Ang II-infused rats<br>(VSMC proliferation)   | 10 <sup>-5</sup> mol/L or 10 <sup>-7</sup><br>mol/L | Attenuated ROS production and p38 MAPK phosphorylation        | [8]       |
| Diabetic rats<br>(endothelial<br>dysfunction) | 576 μg/kg/day i.p. for<br>2 weeks                   | Improved SNP relaxation responses                             | [10]      |
| Obese Zucker rats<br>(glucose metabolism)     | 0.5 mg/kg BW/day for<br>2 weeks                     | Enhanced insulin<br>signaling cascade in<br>skeletal muscle   | [11]      |

# Experimental Protocols In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of AVE0991 on Angiotensin II-induced VSMC proliferation.

#### Materials:

- Rat vascular smooth muscle cells (VSMCs)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Angiotensin II (Ang II)
- AVE0991
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well plates

#### Procedure:

- Cell Culture: Culture rat VSMCs in DMEM supplemented with 10% FBS.
- Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere overnight.
- Serum Starvation: Synchronize the cells by serum-starving them in DMEM without FBS for 24 hours.
- Treatment:
  - $\circ$  Pre-treat the cells with various concentrations of AVE0991 (e.g.,  $10^{-8}$  to  $10^{-5}$  mol/L) for 1 hour.
  - Stimulate the cells with Ang II (e.g.,  $10^{-7}$  mol/L) for 24 hours. Include appropriate controls (vehicle, Ang II alone, AVE0991 alone).
- MTT Assay:
  - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - $\circ$  Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 490 nm using a microplate reader.



 Data Analysis: Express the results as a percentage of the control (Ang II-stimulated) proliferation.

Diagram: VSMC Proliferation Experimental Workflow





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. AVE 0991 attenuates cardiac hypertrophy through reducing oxidative stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction -PMC [pmc.ncbi.nlm.nih.gov]
- 11. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of AVE0991 in Cardiovascular Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665404#application-of-acea1011-in-cardiovascular-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com